molecular formula C46H54F6N5O8P B14771014 R6G phosphoramidite, 6-isomer

R6G phosphoramidite, 6-isomer

Cat. No.: B14771014
M. Wt: 949.9 g/mol
InChI Key: RKEJFZFXKNKKCI-UHFFFAOYSA-N
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Description

R6G phosphoramidite, 6-isomer, also known as N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-3’,6’-bis[ethyl-(2,2,2-trifluoroacetyl)amino]-2’,7’-dimethyl-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxamide, is a derivative of rhodamine 6G. Rhodamine 6G is a xanthene dye known for its high fluorescence quantum yield and high molar extinction coefficient. The 6-isomer of R6G phosphoramidite is particularly used in oligonucleotide synthesis due to its superior fluorescence properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

R6G phosphoramidite, 6-isomer, is synthesized through a series of chemical reactions involving the coupling of rhodamine 6G with phosphoramidite reagents. The coupling reaction typically takes about 10 minutes. The deprotection process involves using a solution of tert-Butylamine in water (1:3 v/v) overnight at 55°C. It is crucial to avoid using aqueous ammonia and AMA (solution of 30% ammonium hydroxide/40% aqueous methylamine 1:1 v/v) for deprotection, as these can cause complete and irreversible degradation of R6G .

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including NMR (1H and 31P) and HPLC-MS to ensure high purity (95+%) and isomeric purity (>97%). The compound is typically stored at -20°C in the dark to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

R6G phosphoramidite, 6-isomer, primarily undergoes coupling reactions during oligonucleotide synthesis. It can also participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the dye to DNA and other molecules.

Common Reagents and Conditions

    Coupling Reagents: Phosphoramidite reagents

    Deprotection Reagents: tert-Butylamine in water (1:3 v/v)

    Click Chemistry Reagents: Copper catalysts and azides

Major Products

The major products formed from these reactions are oligonucleotides labeled with R6G at the 5’-terminus, which are used in various molecular assays.

Scientific Research Applications

R6G phosphoramidite, 6-isomer, has a wide range of applications in scientific research:

Mechanism of Action

R6G phosphoramidite, 6-isomer, exerts its effects through its high fluorescence quantum yield and molar extinction coefficient. When used in oligonucleotide synthesis, it acts as a fluorescent label, allowing for the detection and quantification of nucleic acids. The molecular targets include DNA and RNA sequences, and the pathways involved are primarily related to fluorescence resonance energy transfer (FRET) and quantitative PCR .

Comparison with Similar Compounds

R6G phosphoramidite, 6-isomer, is unique due to its high fluorescence quantum yield and molar extinction coefficient. It is often compared with other dyes such as HEX and JOE. In comparison, R6G in combination with BHQ1 quencher has stronger quenching in molecular beacon probes, significantly reducing background fluorescence in PCR .

Similar Compounds

  • HEX phosphoramidite, 6-isomer
  • JOE phosphoramidite, 6-isomer
  • Cyanine5 NHS ester

These compounds are also used in oligonucleotide synthesis but differ in their fluorescence properties and applications .

Properties

Molecular Formula

C46H54F6N5O8P

Molecular Weight

949.9 g/mol

IUPAC Name

N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-3',6'-bis[ethyl-(2,2,2-trifluoroacetyl)amino]-2',7'-dimethyl-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C46H54F6N5O8P/c1-9-55(42(60)45(47,48)49)36-25-38-34(22-29(36)7)44(35-23-30(8)37(26-39(35)64-38)56(10-2)43(61)46(50,51)52)33-24-31(16-17-32(33)41(59)65-44)40(58)54-19-13-11-12-14-20-62-66(63-21-15-18-53)57(27(3)4)28(5)6/h16-17,22-28H,9-15,19-21H2,1-8H3,(H,54,58)

InChI Key

RKEJFZFXKNKKCI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC2=C(C=C1C)C3(C4=C(O2)C=C(C(=C4)C)N(CC)C(=O)C(F)(F)F)C5=C(C=CC(=C5)C(=O)NCCCCCCOP(N(C(C)C)C(C)C)OCCC#N)C(=O)O3)C(=O)C(F)(F)F

Origin of Product

United States

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